N-isobutyl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Description
N-isobutyl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a phenyl group at position 3 and an acetamide side chain at position 2. The pyridazinone ring system is known for its pharmacological relevance, particularly in anti-inflammatory, antimicrobial, and enzyme inhibition applications.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12(2)10-17-15(20)11-19-16(21)9-8-14(18-19)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYPJZPAAANZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-isobutyl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is a heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
This compound features a pyridazine ring, which is known for its diverse biological activities. The synthesis typically involves:
- Formation of the Pyridazine Ring : This can be achieved through cyclization reactions starting from dicarbonyl compounds and hydrazine derivatives.
- Substitution Reactions : Introduction of the phenyl group is performed via electrophilic substitution.
- Acetamide Functionalization : The final step involves the introduction of the isobutyl and acetamide moieties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may act as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism, potentially influencing lipid synthesis and energy homeostasis .
- Signal Transduction Modulation : It may alter signaling pathways associated with inflammation and metabolic disorders.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antidiabetic Effects : Studies indicate that the compound can improve insulin sensitivity and lower blood glucose levels in diabetic models.
- Anti-inflammatory Properties : The inhibition of ACC may also lead to reduced inflammation, making it a candidate for treating conditions like obesity-related inflammation.
- Anticancer Potential : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, including prostate cancer cells (LNCaP) and liver cancer cells (HepG2) .
1. In Vivo Studies
In a study involving diabetic rats, administration of this compound resulted in:
- A significant decrease in blood glucose levels.
- Reduced triglyceride levels compared to control groups.
2. Cell Line Studies
In vitro assays using HepG2 cells showed that the compound effectively inhibited lipid synthesis, suggesting its potential use in managing hyperlipidemia .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antidiabetic, anti-inflammatory, anticancer | ACC inhibition |
| Similar Pyridazine Derivatives | Variable | Often similar but with different substituents affecting potency |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Phenyl vs. Heteroaromatic Substituents: The phenyl group in the target compound (vs.
- Isobutyl vs. Cyclohexyl/Methoxyphenyl : The isobutyl side chain offers intermediate lipophilicity compared to cyclohexyl (more lipophilic) or methoxyphenyl (more polar), suggesting a balance between solubility and membrane permeability .
Implications for the Target Compound:
- The isobutyl group may reduce metabolic degradation compared to smaller alkyl chains (e.g., ethyl or methyl), extending half-life .
Physicochemical Properties
Table 3: Inferred Properties Based on Analogues
Q & A
Q. Basic Research Focus
- X-ray diffraction (XRD) : Resolve absolute configuration using SHELXL for refinement, achieving R-factors < 0.05 .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent regiochemistry (e.g., phenyl vs. isobutyl groups) .
- Mass spectrometry (HRMS) : Confirm molecular weight with < 5 ppm error .
How can computational modeling predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Docking studies : Use AutoDock Vina to simulate binding to receptors (e.g., cyclooxygenase-2), prioritizing poses with ΔG < -8 kcal/mol .
- Molecular dynamics (MD) : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
What experimental design principles apply to assessing this compound’s anticancer activity?
Q. Basic Research Focus
- Cell line selection : Use panels (e.g., NCI-60) to identify sensitivity patterns .
- Dose-response curves : Include positive controls (e.g., doxorubicin) and triplicate replicates to ensure statistical significance .
- Mechanistic assays : Combine apoptosis (Annexin V) and cell cycle (PI staining) assays .
What strategies resolve low solubility challenges in formulation studies?
Q. Advanced Research Focus
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility (test up to 20% v/v) .
- Salt formation : Screen with HCl or sodium citrate to improve bioavailability .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC .
How do electronic substituent effects influence the compound’s reactivity in nucleophilic reactions?
Q. Advanced Research Focus
- Hammett analysis : Plot log(k) vs. σ values for substituents (e.g., -OCH₃, -NO₂) to quantify electronic effects .
- DFT calculations : Compute Fukui indices to identify electrophilic hotspots on the pyridazinone ring .
Table 1: Impact of Substituents on Biological Activity
| Substituent Position | Functional Group | Observed Activity (IC₅₀, μM) | Key Reference |
|---|---|---|---|
| 3-Phenyl | -Ph | 12.3 (COX-2 inhibition) | |
| 4-Methoxy | -OCH₃ | 8.7 (Antiproliferative) | |
| 2-Chloro | -Cl | 18.9 (PDE4 inhibition) |
What methodologies validate the compound’s metabolic stability in preclinical studies?
Q. Advanced Research Focus
- Liver microsomes : Incubate with NADPH and monitor depletion via LC-MS/MS (t₁/₂ > 30 min preferred) .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Radiolabeling : Synthesize ¹⁴C-labeled analog for mass balance studies .
How can crystallographic data resolve ambiguities in hydrogen bonding networks?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
